molecular formula C16H14F3N5S B2993035 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 2058516-10-0

4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No.: B2993035
CAS No.: 2058516-10-0
M. Wt: 365.38
InChI Key: RNUNUBPHDBBRBC-UHFFFAOYSA-N
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Description

4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine (Molecular Formula: C16H14F3N5S, MW: 365.38) is a small molecule compound of significant interest in oncological and pharmacological research . This chemical belongs to a class of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which are extensively investigated for their potent inhibitory activity against Cyclin-dependent kinases (CDKs) . These kinases, particularly CDK9, play a critical role in regulating transcriptional elongation by phosphorylating RNA polymerase II. The primary research value of this compound lies in its ability to selectively target CDK9, leading to the down-regulation of short-lived anti-apoptotic proteins, such as Mcl-1, and subsequently triggering apoptosis in cancer cells . This mechanism is a promising therapeutic strategy for cancers like chronic lymphocytic leukemia (CLL), where cancer cell survival is highly dependent on these proteins. Structural analogs of this compound have demonstrated nanomolar inhibitory potency against CDK9 with high selectivity over other CDKs like CDK2, making it a valuable chemical probe for studying transcriptional control and apoptosis signaling pathways in malignant cells . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans, nor for personal use.

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N,4-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5S/c1-9-13(12-7-8-21-14(20)23-12)25-15(22-9)24(2)11-5-3-10(4-6-11)16(17,18)19/h3-8H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNUBPHDBBRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its structure, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Biological Activity

The compound 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS Number: 91664258) is a thiazole-derived pyrimidine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N5SC_{16}H_{14}F_3N_5S, featuring a thiazole ring linked to a pyrimidine moiety. The trifluoromethyl group is known to enhance lipophilicity and biological activity.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (human T lymphocyte)23.30 ± 0.35
Compound CVarious solid tumors< 10

In a study focusing on thiazole derivatives, the presence of electron-donating groups such as methyl and trifluoromethyl was shown to enhance cytotoxicity, suggesting that the structural features of this compound could contribute to its effectiveness against cancer cells .

Antibacterial Activity

Thiazole-containing compounds have demonstrated promising antibacterial activity. For instance, derivatives similar to the compound have been tested against Gram-positive bacteria with notable results.

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus31.25 µg/mL
Compound EEscherichia coli25 µg/mL

These findings indicate that modifications in the thiazole structure can significantly impact antibacterial efficacy, underscoring the importance of structural optimization in drug development.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been documented. Compounds with similar frameworks have shown effectiveness in animal models of epilepsy.

CompoundModel UsedED50 (mg/kg)Reference
Compound FPTZ-induced seizures in mice0.5
Compound GMaximal electroshock model1.0

The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity, which may also apply to the compound under review.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

  • Antitumor Mechanisms : A study examined the interaction of thiazole-based compounds with Bcl-2 proteins, revealing that certain structural features promote binding affinity and subsequent apoptosis in cancer cells .
  • Antibacterial Screening : A series of synthesized thiazole derivatives were screened against multiple bacterial strains, demonstrating a consistent trend where increased lipophilicity correlated with enhanced antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Substituent Variations

a. 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
  • Key Difference: The thiazole ring has 2,4-dimethyl groups instead of 4-methyl-2-(methylamino) substitution.
  • The molecular weight (350.36 g/mol) is lower than the target compound, which may influence bioavailability .
b. 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine
  • Key Difference: A morpholinophenyl group replaces the trifluoromethylphenyl substituent.
  • Impact : The morpholine group improves solubility due to its polar nature but may reduce membrane permeability compared to the hydrophobic trifluoromethyl group. This structural variation is critical for tuning pharmacokinetic properties .

Pyrimidine Core Modifications

a. 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q)
  • Key Difference : A fluorine atom is introduced at position 5 of the pyrimidine ring.
  • The compound exhibits 98% purity, suggesting robust synthetic feasibility .
b. 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
  • Key Difference : A pyridine ring replaces the pyrimidine core, and a chlorinated thiazole is present.
  • Impact : The pyridine substitution alters π-π stacking interactions, while the chlorine atom increases electrophilicity. Such changes may shift selectivity toward different biological targets .

Pharmacological Screening

  • CDK9 Inhibition : Compounds like 12q () with pyrimidine-thiazole scaffolds are potent CDK9 inhibitors, suggesting the target compound may share similar activity. The trifluoromethyl group could enhance binding to hydrophobic kinase pockets .
  • Solubility vs. Permeability : Morpholine-containing derivatives () prioritize solubility, while trifluoromethyl groups () favor blood-brain barrier penetration, highlighting a trade-off in drug design .

Comparative Data Table

Compound Name Thiazole Substituents Pyrimidine Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Methyl, 2-(methyl[4-(CF₃)phenyl]amino) None ~380 (estimated) High hydrophobicity, metabolic stability
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(CF₃)phenyl]pyrimidin-2-amine 2,4-Dimethyl None 350.36 Reduced hydrogen-bonding capacity
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine 4-Methyl, 2-(methylamino) None 372.44 Enhanced solubility, moderate permeability
12q () 4-Methyl, 2-(methylamino) 5-Fluoro, 2-((3-morpholinophenyl)amino) 397.42 High purity (98%), CDK9 inhibition

Q & A

What are the common synthetic routes for 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine?

Answer:
The synthesis typically involves sequential functionalization of a pyrimidine-thiazole core. For example, acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with electrophiles (e.g., fluorobenzoyl chloride) followed by amination with trifluoromethyl-substituted anilines is a key step . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to achieving high yields. Purification often employs column chromatography or recrystallization from methanol/ethanol .

How can conflicting spectroscopic data for this compound be resolved during structural characterization?

Answer:
Contradictions in NMR or mass spectrometry data may arise from tautomerism or residual solvents. To resolve this:

  • Perform X-ray crystallography to unambiguously confirm the molecular structure, as demonstrated for analogous pyrimidine-thiazole derivatives .
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing between rotational isomers or tautomeric forms .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula .

What pharmacological screening strategies are recommended for this compound?

Answer:

  • Primary screens : Test for kinase inhibition (e.g., EGFR, VEGFR) due to the pyrimidine-thiazole scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays or radiometric kinase activity assays .
  • Secondary screens : Evaluate selectivity via broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™).
  • ADMET profiling : Assess solubility (HPLC-based shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay in HEK293 or HepG2 cells) .

How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

Answer:
The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5, calculated via ChemAxon).
  • Metabolic stability : Reduces oxidative metabolism due to fluorine’s electron-withdrawing effect, as observed in microsomal studies of similar compounds .
  • Target binding : Forms hydrophobic interactions with kinase hinge regions (e.g., in EGFR), improving IC₅₀ values by 2–5-fold compared to non-fluorinated analogs .

What crystallographic insights are critical for rational drug design?

Answer:

  • Intermolecular interactions : The crystal structure reveals N–H⋯N hydrogen bonds (2.8–3.1 Å) and C–H⋯π interactions (3.5 Å) that stabilize the lattice, influencing solubility and polymorph stability .
  • Conformational flexibility : Dihedral angles between the pyrimidine and thiazole rings (e.g., 12.8°) indicate rotational freedom, which can be exploited to optimize binding pocket compatibility .

How can synthetic yields be improved for scale-up studies?

Answer:

  • Amination optimization : Replace traditional Buchwald-Hartwig conditions with microwave-assisted synthesis (e.g., 120°C, 30 min) to reduce side reactions .
  • Catalyst screening : Test Pd-XPhos or RuPhos systems for coupling steps, which improved yields by 15–20% in analogous pyrimidine syntheses .
  • Workflow adjustments : Use flow chemistry for exothermic steps (e.g., acylation) to enhance reproducibility .

What analytical methods are recommended for purity assessment?

Answer:

  • HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity thresholds >98% are typical for pharmacological studies .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF, THF) that may interfere with biological assays .

How do structural modifications at the thiazole C2 position affect activity?

Answer:

  • Methyl substitution : Enhances metabolic stability but reduces solubility. For example, replacing methyl with morpholine increased aqueous solubility (from 0.1 mg/mL to 1.2 mg/mL) but lowered IC₅₀ against EGFR by 3-fold .
  • Amino group variations : Bulky aryl amines (e.g., 4-trifluoromethylphenyl) improve target affinity but may introduce cytotoxicity. SAR studies suggest a balance between hydrophobicity and steric hindrance .

What computational tools are useful for predicting binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (PDB: 1M17 for EGFR). Pay attention to hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR) for mutagenesis studies .

How can batch-to-batch variability in synthesis be minimized?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
  • Quality control : Enforce strict specifications for starting materials (e.g., ≥95% purity for 4-trifluoromethylaniline) .

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